Funebral

Natural Products Chemistry Biosynthetic Pathway Analysis Pyrrole Alkaloid Characterization

Funebral is a chiral pyrrole lactone alkaloid belonging to the 2-formylpyrrole (Py-2-C) natural product class, isolated exclusively from the odorous flowers of the Mexican tree Quararibea funebris (Bombacaceae / Malvaceae). With a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol, it features a characteristic 2-formylpyrrole core N-substituted with a γ-lactone ring bearing three adjacent chiral centers configured as 9S,10S,11R.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 105708-56-3
Cat. No. B009795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFunebral
CAS105708-56-3
Synonymsfunebral
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)C1N2C(=CC=C2C=O)CO)C
InChIInChI=1S/C12H15NO4/c1-7-8(2)17-12(16)11(7)13-9(5-14)3-4-10(13)6-15/h3-5,7-8,11,15H,6H2,1-2H3/t7-,8-,11-/m0/s1
InChIKeySBDVNGVBUIUJOY-LAEOZQHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Funebral (CAS 105708-56-3): A Monomeric 2-Formylpyrrole Lactone Alkaloid from Quararibea funebris — Procurement & Selection Guide


Funebral is a chiral pyrrole lactone alkaloid belonging to the 2-formylpyrrole (Py-2-C) natural product class, isolated exclusively from the odorous flowers of the Mexican tree Quararibea funebris (Bombacaceae / Malvaceae) [1]. With a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol, it features a characteristic 2-formylpyrrole core N-substituted with a γ-lactone ring bearing three adjacent chiral centers configured as 9S,10S,11R [1]. Structurally, funebral occupies a defined biosynthetic position as the monomeric aldehyde precursor to the dimeric Schiff-base alkaloid funebrine, and it belongs to a small, structurally unusual family of Quararibea metabolites that also includes funebradiol and the γ-hydroxyisoleucine-derived lactones [1][2].

Why Funebral Cannot Be Interchanged with In-Class 2-Formylpyrrole Alkaloids: Structural, Conformational, and Biosynthetic Differentiation


Within the 2-formylpyrrole alkaloid family, compounds sharing a common pyrrole-2-carboxaldehyde core nevertheless differ fundamentally in their N-substituent identity, stereochemistry, conformational dynamics, and biological provenance. Funebral is the monomeric aldehyde that serves as the biosynthetic precursor to the dimeric alkaloid funebrine; it possesses a free aldehyde group (¹H NMR δ 9.44 ppm) and a single γ-lactone moiety, in contrast to funebrine's two lactone units connected via a Schiff-base imine linkage [1]. Other 2-formylpyrroles such as magnolamide and lobechine bear entirely different N-substituents (phenylpropanoid and alkyl chains, respectively), lack the γ-lactone ring, and originate from taxonomically unrelated plants (Magnolia coco and Lobelia chinensis) [2]. Furthermore, funebral exhibits restricted rotation about the C(sp³)–N(sp²) bond with a measured rotational barrier of ΔG‡(300 K) = 17.2 ± 0.3 kcal/mol, a conformational feature that directly affects NMR spectral interpretation and analytical verification [3]. These orthogonal points of differentiation—biosynthetic position, N-substituent architecture, stereochemistry, and conformational restriction—mean that funebral cannot be replaced by any other 2-formylpyrrole natural product without altering the chemical identity, analytical reference profile, or experimental outcome.

Quantitative Differentiation Evidence for Funebral (CAS 105708-56-3): Head-to-Head Comparator Data for Informed Selection


Biosynthetic Intermediate Status: Funebral as the Monomeric Aldehyde Precursor (MW 237.25) Distinct from the Dimeric Imine Alkaloid Funebrine (MW 348.4)

Funebral is the direct monomeric aldehyde precursor in the biosynthetic pathway leading to the dimeric alkaloid funebrine. Funebral possesses a free aldehyde group resonating at δ 9.44 ppm (¹H NMR, CDCl₃) and contains a single γ-lactone ring, whereas funebrine features two lactone units connected via a Schiff-base imine linkage (C=N) and exhibits a molecular weight that is 111.15 Da higher (348.4 vs. 237.25) [1]. This structural distinction is unambiguous: funebral's mass spectrum displays the molecular ion at m/z 237.1 (M⁺, 59.4%) with characteristic fragments at m/z 208 (M–29, loss of CHO) and m/z 124 (M–lactone), while funebrine's mass spectrum reflects its dimeric architecture [1]. The ¹H NMR spectrum of funebral in CDCl₃ reveals the aldehyde singlet at 9.44 ppm, which is absent in the spectrum of funebrine [1].

Natural Products Chemistry Biosynthetic Pathway Analysis Pyrrole Alkaloid Characterization

Natural Abundance: ~6.4-Fold Higher Isolation Yield of Funebral (0.0053%) vs. Funebrine (0.00083%) from Q. funebris Flowers

From the same batch of dried Q. funebris flowers (10 g), funebral was isolated in a yield of 0.53 mg (0.0053% w/w), whereas funebrine was previously obtained from comparable plant material at a yield of only 0.00083% [1]. This represents an approximately 6.4-fold higher natural abundance of funebral relative to funebrine in the flower tissue [1]. Funebral was isolated from the phenolic fraction of a 95% EtOH extract by preparative silica-gel TLC (Rf 0.34, 2% MeOH in CHCl₃), while funebrine required a different fractionation protocol [1]. For context, funebradiol—a third pyrrole lactone alkaloid from the same flowers—was later isolated from the basic fraction at a yield of 35.1 mg from a larger-scale extraction, indicating that different Q. funebris alkaloids partition into distinct polarity fractions and occur at markedly different concentrations [2].

Phytochemical Yield Comparison Natural Product Isolation Alkaloid Abundance

Restricted C(sp³)–N(sp²) Bond Rotation: Measured Rotational Barrier ΔG‡ = 17.2 ± 0.3 kcal/mol with 8:1 Conformer Ratio Distinguishes Funebral from Non-Lactone 2-Formylpyrroles

Funebral exhibits restricted rotation about the C(sp³)–N(sp²) bond linking the γ-lactone ring to the pyrrole nitrogen, a phenomenon that has been quantitatively characterized by full NMR line-shape analysis [1]. In tetrachloroethane-d₂ solution at ambient temperature, funebral displays two sets of NMR signals in an approximately 8:1 ratio, corresponding to two distinct conformations arising from hindered rotation [1]. The free energy barrier for interconversion between these conformations was measured as ΔG‡(300 K) = 17.2 ± 0.3 kcal/mol, with ΔH‡ = 13.3 kcal/mol and ΔS‡ = −13.1 e.u. [1]. For comparison, the related monoaldehyde intermediate 26 (a simpler synthetic analog lacking the full lactone substitution pattern) shows only a single set of NMR signals under identical conditions, indicating that rotational restriction is specifically conferred by the steric congestion of the 4,5-dimethyl-γ-lactone moiety adjacent to the pyrrole ring [1]. Funebrine (1) exhibits a similarly high rotational barrier but with an even more pronounced conformational preference—a major-to-minor conformer ratio of 13.5:1 in acetone-d₆, compared to funebral's 8:1 ratio [1].

Conformational Analysis Dynamic NMR Spectroscopy Atropisomerism

Chiroptical Identity and Absolute Configuration: [α]D = −19.0° and Positive Cotton Effect ([θ] = +1.35 × 10⁴) Differentiate the 9S,10S,11R Stereoisomer of Funebral

Funebral is optically active with a specific rotation of [α]²⁵D = −19.0° (c = 0.05, MeOH) and exhibits a positive Cotton effect in circular dichroism (CD) spectroscopy with [θ] = +1.35 × 10⁴ at 210.5 nm (MeOH) [1]. The positive Cotton effect is diagnostic of an S configuration at position 9, consistent with the known stereochemistry of the co-occurring amino acid (2S,3S,4R)-γ-hydroxyisoleucine from which the lactone portion is biosynthetically derived [1]. The absolute configuration was thereby established as 9S,10S,11R [1]. In contrast, funebrine—which contains two distinct lactone units (one pyrrole-attached and one imine-attached)—shows different chiroptical properties, with the pyrrole-attached lactone protons appearing downfield (e.g., H-9 at δ 5.16 ppm) relative to the imine-attached lactone protons (e.g., H-2′ at δ 3.83 ppm, a difference of Δδ = 1.33 ppm) [1]. Racemic (±)-funebral, accessible via total synthesis using the Paal–Knorr / Ti(OiPr)₄ route, lacks optical activity and can serve as a negative control for stereochemical studies [2].

Stereochemical Assignment Chiroptical Spectroscopy Absolute Configuration Determination

Paal–Knorr / Ti(OiPr)₄ Synthetic Route: Titanium Isopropoxide-Mediated Condensation Enables Funebral Synthesis Without Pyrrole Polymerization Side Reactions

The total synthesis of (±)-funebral was achieved via a novel variation of the Paal–Knorr condensation employing titanium isopropoxide [Ti(OiPr)₄] as the catalyst in refluxing toluene, which suppresses the pyrrole polymerization that plagues conventional acid-catalyzed Paal–Knorr reactions when applied to sterically congested substrates [1]. This catalytic system was specifically developed to overcome the steric crowding inherent to the 4,5-dimethyl-γ-lactone-bearing pyrrole architecture of funebral [1]. The same methodology was subsequently applied to the total synthesis of both (±)-funebrine and (±)-funebral, with the key Paal–Knorr step constructing the pyrrole lactone moiety from a γ-amino lactone and a 1,4-diketone precursor [2]. In parallel, an alternative Maillard-based synthetic approach to funebral has been reported, involving condensation of dihydropyranone 9 with the requisite primary amine to construct the 2-formylpyrrole core—a route that also provides access to the structurally related 2-formylpyrroles magnolamide and lobechine, highlighting the synthetic versatility of the 2-formylpyrrole scaffold [3]. However, the Maillard approach constructs the achiral 2-formylpyrrole core without the chiral lactone, whereas the Paal–Knorr / Ti(OiPr)₄ route installs the complete chiral lactone-bearing architecture of funebral [3].

Pyrrole Alkaloid Synthesis Paal-Knorr Methodology Titanium Catalysis

Recommended Application Scenarios for Funebral (CAS 105708-56-3) Based on Verified Differentiation Evidence


Biosynthetic Pathway Reconstitution and Intermediate Trapping Studies in Quararibea funebris Alkaloid Biosynthesis

Funebral's established position as the monomeric aldehyde precursor to the dimeric alkaloid funebrine—supported by its free aldehyde group (δ 9.44 ppm) and the proposed biosynthetic scheme involving condensation with a second molecule of the aminolactone precursor [1]—makes it the compound of choice for studies aimed at reconstituting the biosynthetic pathway to pyrrole lactone alkaloids. The ~6.4-fold higher natural isolation yield of funebral relative to funebrine [1] facilitates feeding experiments and intermediate characterization. Its restricted C(sp³)–N(sp²) rotation (ΔG‡ = 17.2 kcal/mol) [2] provides an additional NMR-detectable handle for monitoring conformational states during enzymatic or biomimetic transformations.

Conformational Analysis and Dynamic NMR Spectroscopy Reference Standard

Funebral serves as a well-characterized model compound for studying restricted rotation about C(sp³)–N(sp²) bonds in N-substituted pyrroles. The quantitatively measured rotational barrier (ΔG‡(300 K) = 17.2 ± 0.3 kcal/mol, ΔH‡ = 13.3 kcal/mol, ΔS‡ = −13.1 e.u.) and the 8:1 major-to-minor conformer ratio observable in ambient-temperature ¹H NMR spectra [2] provide a calibrated reference system for dynamic NMR method development, variable-temperature NMR calibration, and computational chemistry validation studies. The distinct 13.5:1 conformer ratio of funebrine [2] offers a comparative benchmark within the same structural family.

Chiral Reference Standard for Stereochemical Correlation in γ-Lactone-Bearing Natural Products

The fully assigned absolute configuration of natural funebral (9S,10S,11R), established through a combination of specific rotation ([α]²⁵D = −19.0°), positive Cotton effect CD ([θ] = +1.35 × 10⁴ at 210.5 nm), and biosynthetic derivation from (2S,3S,4R)-γ-hydroxyisoleucine [1], makes it suitable as a chiral reference standard for the stereochemical correlation of newly isolated γ-lactone-containing natural products. The availability of racemic (±)-funebral via the Ti(OiPr)₄-mediated Paal–Knorr synthesis [2][3] further enables enantiomeric purity method development using chiral HPLC or chiral derivatization protocols.

Synthetic Methodology Benchmarking for Sterically Congested Pyrrole Lactone Construction

The successful total synthesis of (±)-funebral via the Ti(OiPr)₄-catalyzed Paal–Knorr condensation [3], which specifically overcomes pyrrole polymerization side reactions that plague conventional acid-catalyzed approaches for sterically crowded substrates, establishes funebral as a benchmark target for evaluating new pyrrole-forming methodologies. The alternative Maillard-based synthesis [4] provides a second, mechanistically distinct route to the 2-formylpyrrole core, enabling comparative assessment of synthetic efficiency, functional group tolerance, and scalability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Funebral

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.